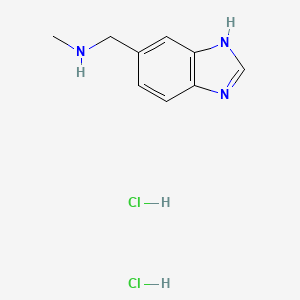

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and it has a wide range of activities, including antifungal, antiviral, and anticancer properties .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring structure of benzene and imidazole. The presence of nitrogen in the imidazole ring can participate in the formation of hydrogen bonds, which can influence the compound’s interaction with biological targets .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzimidazole derivatives, properties such as solubility, melting point, and boiling point can vary widely .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride derivatives have been synthesized and characterized for their antimicrobial properties. For instance, Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrating good antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014). Similarly, Salahuddin et al. (2017) synthesized derivatives of 1,3,4-oxadiazole bearing 1H-benzimidazole, showing significant activity against various microbial strains (Salahuddin et al., 2017).

Molecular Structures and Complexes

The compound and its derivatives have been used to explore molecular structures and form complexes. Patricio-Rangel et al. (2019) synthesized Zn complexes derived from 2-(Aminomethyl)Benzimidazole, providing insights into their vibrational, thermogravimetric, and NMR characteristics (Patricio-Rangel et al., 2019). Kopel et al. (2015) investigated the biological activity and molecular structures of bis(benzimidazole) and trithiocyanurate complexes, revealing their potential antimicrobial activity (Kopel et al., 2015).

Antidepressant and Antimicrobial Effects

Certain derivatives have been studied for potential antidepressant effects. Karama et al. (2016) synthesized chlorinated tetracyclic compounds, including derivatives of 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride, and tested them for antidepressant effects in mice, showing significant reductions in immobility times (Karama et al., 2016). Additionally, Barot et al. (2017) synthesized novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, showing significant antimicrobial activities (Barot et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3H-benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;;/h2-4,6,10H,5H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZPRXJIKXYZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)

![3-[(3-Methoxy-5-methylsulfonylanilino)methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2874754.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)

![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)

![4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2874760.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)

![Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2874764.png)